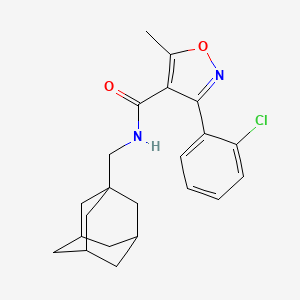
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as ACPD, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. ACPD belongs to the class of isoxazole derivatives and is a potent agonist of metabotropic glutamate receptors.
Wirkmechanismus
ACPD is a potent agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. ACPD binds to the extracellular domain of metabotropic glutamate receptors and activates a signaling cascade that leads to the modulation of ion channels and intracellular messengers. The activation of metabotropic glutamate receptors by ACPD results in the modulation of synaptic transmission, plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects. ACPD modulates the release of neurotransmitters such as glutamate, GABA, and dopamine. ACPD also modulates the activity of ion channels such as calcium channels, potassium channels, and NMDA receptors. ACPD has been shown to have neuroprotective effects in animal models of neurological disorders. ACPD also modulates synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
ACPD has several advantages as a pharmacological tool for scientific research. ACPD is a potent and selective agonist of metabotropic glutamate receptors, which allows for the specific modulation of these receptors. ACPD is also stable and can be stored for long periods of time. However, ACPD has some limitations as a pharmacological tool. ACPD has a short half-life in vivo, which limits its use in animal studies. ACPD can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on ACPD. One direction is to investigate the role of metabotropic glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another direction is to develop more potent and selective agonists of metabotropic glutamate receptors that can be used in animal studies. Another direction is to investigate the signaling pathways that are activated by metabotropic glutamate receptors and their downstream effects on neuronal function and behavior.
Conclusion:
In conclusion, ACPD is a synthetic compound that has been widely used in scientific research for its pharmacological properties. ACPD is a potent agonist of metabotropic glutamate receptors and is used to investigate the role of these receptors in various physiological and pathological processes. ACPD has several advantages and limitations as a pharmacological tool, and there are several future directions for research on ACPD.
Wissenschaftliche Forschungsanwendungen
ACPD is widely used in scientific research as a pharmacological tool to investigate the role of metabotropic glutamate receptors in various physiological and pathological processes. ACPD is used to study the effects of metabotropic glutamate receptors on synaptic transmission, plasticity, learning, and memory. ACPD is also used to investigate the role of metabotropic glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-13-19(20(25-27-13)17-4-2-3-5-18(17)23)21(26)24-12-22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDBMDQIJLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Adamantan-1-YL)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(2-iodophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085256.png)

![2-chloro-N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4085288.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4085295.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B4085301.png)
![methyl 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4085310.png)


![{1-[(2-pyrimidinylthio)acetyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4085348.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085354.png)
![N-(4-{[(2-chlorobenzyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4085355.png)
![N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-5,6,6a,7,12,12a-hexahydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4085361.png)
![8,8-dimethyl-5-(4-morpholinyl)-2-(4-morpholinylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4085367.png)